2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Description
2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a furan ring, a piperazine moiety, and a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Properties
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-24(23-6-3-15-32-23)26-13-11-25(12-14-26)20-7-8-21(28(30)31)22(16-20)27-10-9-18-4-1-2-5-19(18)17-27/h1-8,15-16H,9-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQUWVIEGSISNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate, which is then coupled with a nitrophenyl derivative. The final step involves the cyclization to form the tetrahydroisoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The furan ring can undergo hydrogenation.
Substitution: The piperazine moiety can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, piperazine-containing molecules, and tetrahydroisoquinoline analogs. Examples include:
- Furan-2-carboxylic acid derivatives
- Piperazine-based drugs like fluphenazine
- Tetrahydroisoquinoline alkaloids
Uniqueness
What sets 2-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
